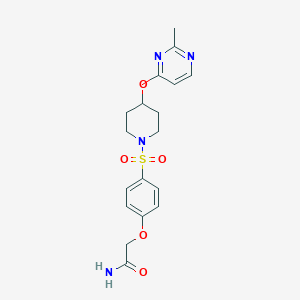

![molecular formula C21H18O6 B2467111 3-[(2E)-3-(3,4,5-三甲氧基苯基)丙-2-烯酰]-2H-色满-2-酮 CAS No. 1242240-51-2](/img/structure/B2467111.png)

3-[(2E)-3-(3,4,5-三甲氧基苯基)丙-2-烯酰]-2H-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

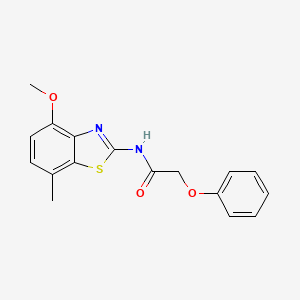

“3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one” is a chemical compound. It is related to “3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride”, which has a CAS Number of 89652-61-9 and a molecular weight of 256.69 .

Synthesis Analysis

The compound can be synthesized using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .Molecular Structure Analysis

The molecular formula of the compound is C21H18O6, and its molecular weight is 366.369.Chemical Reactions Analysis

The compound is related to “3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride”, which has a boiling point of 375.8±37.0 °C and a density of 1.216±0.06 g/cm3 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 366.369. It is related to “3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride”, which has a boiling point of 375.8±37.0 °C and a density of 1.216±0.06 g/cm3 .科学研究应用

抗菌和抗氧化应用

- 3-[(2E)-3-(芳基)丙-2-烯酰]-2H-色满-2-酮的合成衍生物显示出对大肠杆菌和铜绿假单胞菌等菌株具有显著的抗菌活性。这些化合物还表现出不同程度的抗氧化活性。其中一种衍生物,3-(5-(苯基)-4,5-二氢-1H-吡唑-3-基)-4-羟基-2H-色满-2-酮,表现出显着的抗氧化潜力,超过了特罗洛克斯,表明了一类有前景的抗菌化合物 (Al-ayed, 2011).

抗菌和抗氧化剂

- 通过 Knoevenagel 缩合合成的 3-[3-(1H-苯并咪唑-2-基硫烷基)-3-苯基丙酰]-2H-色满-2-酮衍生物对各种菌株表现出良好的抗菌活性。此外,还对这些化合物的抗氧化活性和 DNA 切割研究进行了评估,一些化合物显示出有希望的结果 (Nagaraja 等,2020).

分子结构分析

- 已经对类似化合物(如 4-羟基-3-[(2-氧代-2H-色满-3-基)-(3,4,5-三甲氧基苯基)甲基]色满-2-酮)的分子结构进行了研究,揭示了它们的晶体和分子构型。此类研究对于了解这些化合物的理化性质至关重要 (Manolov 等,2008).

抗菌和抗氧化合成

- 合成了一系列含有查耳酮部分的新型香豆素衍生物,包括化合物 3-((2E)-3-(3,4,5-三甲氧基苯基)丙-2-烯酰)-2(H)-色满-2-酮。对这些化合物的抗氧化和抗菌活性进行了评估,突出了此类衍生物的潜在生物学应用 (Hamdi 等,2010).

光谱研究

- 合成了化合物 (2E)-1-(2,4-二氯苯基)-3-(3,4,5-三甲氧基苯基)丙-2-烯-1-酮,并使用各种光谱方法对其进行了研究。该研究提供了有关振动波数、超极化率和分子电子性质的宝贵数据,证明了该化合物在材料科学应用中的潜力 (Mary 等,2015).

抗菌金属配合物

- 类似于 3-[ {-(3',4'-二甲氧基苯基) }-丙-2-烯酰]-4-羟基-6-甲基-2H-色满-2-酮的衍生物的金属配合物显示出增强的抗菌活性。这项研究强调了金属配位在增强此类化合物的生物功效方面的潜力 (Vyas 等,2009).

作用机制

Target of Action

Similar compounds with the trimethoxyphenyl (tmp) group have been known to effectively inhibit tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Compounds with the tmp group have been known to interact with their targets, leading to inhibition or activation of these proteins, which can result in various biological effects .

Biochemical Pathways

Compounds with the tmp group have been known to affect various biochemical pathways related to their targets .

Result of Action

Compounds with the tmp group have been known to exhibit diverse bioactivity effects, including anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .

安全和危害

未来方向

生化分析

Biochemical Properties

The biochemical properties of 3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one are not fully understood yet. It is known that this compound is a component isolated from the root of Polygala tenuifolia Willd

Cellular Effects

The cellular effects of 3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one are also not fully known. It is suggested that this compound might have an impact on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to understand its influence on cell function.

Molecular Mechanism

The molecular mechanism of action of 3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is yet to be elucidated. It is hypothesized that it might exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-24-18-10-13(11-19(25-2)20(18)26-3)8-9-16(22)15-12-14-6-4-5-7-17(14)27-21(15)23/h4-12H,1-3H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLMNQGCYDYAER-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tert-butyl-2-{1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2467032.png)

![6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2467038.png)

![4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2467049.png)

![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2467050.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)